molecular formula C17H24BNO5S B2439075 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one CAS No. 2377606-35-2

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one

Cat. No.: B2439075
CAS No.: 2377606-35-2
M. Wt: 365.25
InChI Key: YOEAZLUCQBVTFC-UHFFFAOYSA-N
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Description

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one is an organic compound with a complex structure that includes a piperidin-4-one core, a sulfonyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one typically involves multiple steps. One common method starts with the preparation of the tetramethyl-1,3,2-dioxaborolan-2-yl benzene derivative. This can be achieved by reacting 4-bromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions .

The next step involves the sulfonylation of the benzene ring, which can be carried out using sulfonyl chloride in the presence of a base such as triethylamine. Finally, the piperidin-4-one moiety is introduced through a nucleophilic substitution reaction, typically using piperidin-4-one and a suitable leaving group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one is unique due to its combination of a piperidin-4-one core, a sulfonyl group, and a boron-containing substituent

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO5S/c1-16(2)17(3,4)24-18(23-16)13-5-7-15(8-6-13)25(21,22)19-11-9-14(20)10-12-19/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEAZLUCQBVTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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